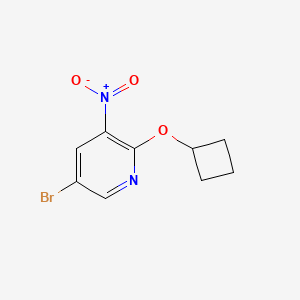
5-Bromo-2-cyclobutoxy-3-nitro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclobutoxy-3-nitro-pyridine is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of pyridine, substituted with bromine, cyclobutoxy, and nitro groups
Méthodes De Préparation
The synthesis of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine typically involves multiple steps:
Bromination: The starting material, 2-cyclobutoxy-3-nitropyridine, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to ensure regioselectivity.
Cyclobutoxylation: The brominated intermediate is then subjected to a cyclobutoxylation reaction
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
Analyse Des Réactions Chimiques
5-Bromo-2-cyclobutoxy-3-nitro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
5-Bromo-2-cyclobutoxy-3-nitro-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism by which 5-Bromo-2-cyclobutoxy-3-nitro-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromine and cyclobutoxy groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-2-cyclobutoxy-3-nitro-pyridine include:
2-Bromo-5-nitropyridine: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a nitrile group instead of a cyclobutoxy group, which can alter its reactivity and applications.
5-Bromo-2-hydroxy-3-nitropyridine: The hydroxy group can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications.
Propriétés
Numéro CAS |
947534-27-2 |
|---|---|
Formule moléculaire |
C9H9BrN2O3 |
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
5-bromo-2-cyclobutyloxy-3-nitropyridine |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-4-8(12(13)14)9(11-5-6)15-7-2-1-3-7/h4-5,7H,1-3H2 |
Clé InChI |
OYONVLRCSXXULI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


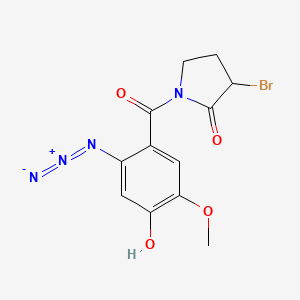
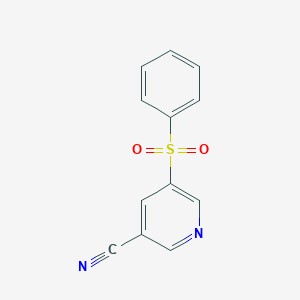


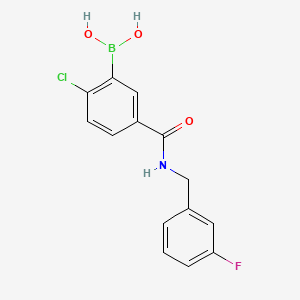

![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
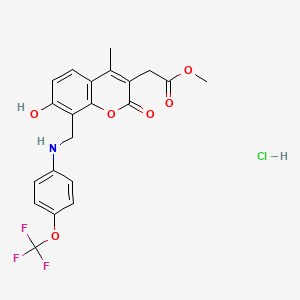
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)
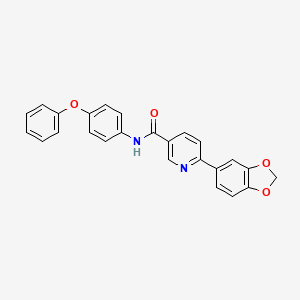
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)

